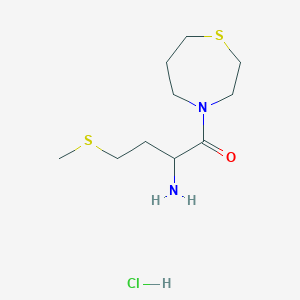
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one hydrochloride, also known as TBOA-HCl, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazepane derivatives and is a potent inhibitor of glutamate transporters.
作用机制
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride acts as a non-competitive inhibitor of glutamate transporters. Glutamate transporters are responsible for the reuptake of extracellular glutamate into astrocytes and neurons, thereby regulating the extracellular glutamate concentration. This compound binds to the glutamate transporters and prevents the reuptake of glutamate, leading to an increase in extracellular glutamate levels.
Biochemical and Physiological Effects:
This compound has been shown to induce neuronal damage and cell death in vitro and in vivo. This is due to the excessive accumulation of extracellular glutamate, which leads to excitotoxicity and oxidative stress. This compound has also been shown to impair synaptic plasticity and learning and memory in animal models.
实验室实验的优点和局限性
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride is a potent and selective inhibitor of glutamate transporters and can be used as a tool to study the role of glutamate transporters in various physiological and pathological conditions. However, this compound has some limitations in lab experiments. It can induce neuronal damage and cell death, which may affect the interpretation of the results. Moreover, the use of this compound requires careful consideration of the experimental conditions, such as the concentration and duration of exposure.
未来方向
There are many future directions for the use of 2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride in scientific research. One direction is to study the role of glutamate transporters in neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease. Another direction is to develop new compounds that can selectively target glutamate transporters and have fewer side effects than this compound. Moreover, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a potent inhibitor of glutamate transporters and has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. This compound has some advantages and limitations in lab experiments and can induce neuronal damage and cell death. However, the use of this compound has many future directions in the study of neurological disorders and the development of new drugs and therapies.
合成方法
The synthesis of 2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride involves the reaction of 2-amino-4-methylsulfanylbutan-1-ol with 4-bromo-1,1-thiazepane. The resulting product is then treated with hydrochloric acid to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the main excitatory neurotransmitter in the central nervous system and is involved in many important physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in many neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease.
This compound is a potent inhibitor of glutamate transporters and can block the reuptake of glutamate by astrocytes and neurons. This leads to an increase in extracellular glutamate levels and can mimic the pathological conditions of glutamate excitotoxicity. Therefore, this compound has been used as a tool to study the role of glutamate transporters in various physiological and pathological conditions.
属性
IUPAC Name |
2-amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS2.ClH/c1-14-7-3-9(11)10(13)12-4-2-6-15-8-5-12;/h9H,2-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSJUGSZUMNXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCSCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

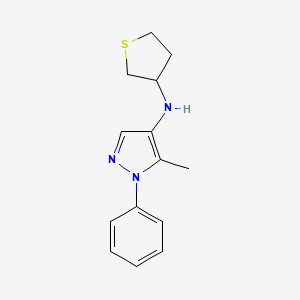
![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
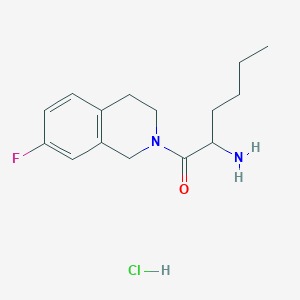
![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)
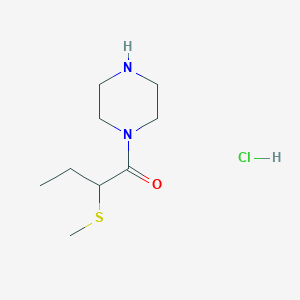


![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
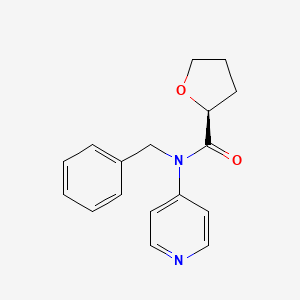
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)
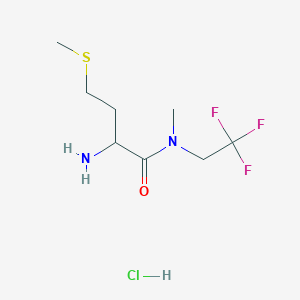
![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)